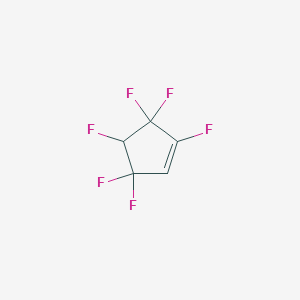

1,3,3,4,5,5-Hexafluorocyclopentene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,3,4,5,5-Hexafluorocyclopentene is a type of five-membered ring fluoride (c-C5F) that has been significantly desirable in green chlorofluorocarbon substitutes due to their practically flexible application in various fields and environmental friendliness . It has been widely used as heat pump fluids, etching agents, and important industrial intermediate materials .

Synthesis Analysis

The synthesis of 1,3,3,4,5,5-Hexafluorocyclopentene involves several steps. For instance, 1,1,2,2,3,3-hexafluorocyclopentane (F6A) was reacted with hydrogen in the presence of a Pd-based catalyst . Another synthesis method involves the use of a microflow system consisting of two T-shaped micromixers and stainless microtube reactors .

Molecular Structure Analysis

The molecular structure of 1,3,3,4,5,5-Hexafluorocyclopentene has been determined by X-ray single analysis and quantum chemical calculation in the DFT method . Intramolecular hydrogen bonding between S, S -dioxide units and methyl groups at photo-reactive carbon atoms contributes to the enhanced emission nature and suppressed cycloreversion photoreactivity of the ring-closed form isomers .

Chemical Reactions Analysis

The atmospheric oxidation mechanism and kinetics of 1,3,3,4,5,5-Hexafluorocyclopentene initiated by the OH radical have been investigated using electronic structure calculations . The initially formed adduct reacts rapidly with O2 and NO˙ to form the peroxy and alkoxy radical .

Safety And Hazards

The safety data sheet for 1,3,3,4,5,5-Hexafluorocyclopentene indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing fumes, mist, spray, vapors, and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

1,3,3,4,5,5-hexafluorocyclopentene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6/c6-2-1-4(8,9)3(7)5(2,10)11/h1,3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPSNAONUGNAKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C1(F)F)F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891737 |

Source

|

| Record name | 1,3,3,4,5,5-Hexafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3,4,5,5-Hexafluorocyclopentene | |

CAS RN |

1006-02-6 |

Source

|

| Record name | 1,3,3,4,5,5-Hexafluorocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,3,4,5,5-Hexafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Norleucine, N-[(phenylmethoxy)carbonyl]-, methyl ester](/img/no-structure.png)

![cis-Eicosapenta-5,8,11,14,17-enoic acid-[d5]](/img/structure/B1149470.png)

![1H-cyclopenta[c]pyrrol-4-one](/img/structure/B1149489.png)